6-Amino-3-ethylindolin-2-one
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Overview
Description
6-Amino-3-ethylindolin-2-one is a nitrogen-based heterocyclic compound that belongs to the indole family. Indoles are known for their versatile chemical properties and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-ethylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials are 3-ethyl-2-oxindole and ammonia, which react under reflux conditions in the presence of a suitable acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-ethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
6-Amino-3-ethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Amino-3-ethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific derivative and its structural modifications .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
3-Ethylindole: A simpler indole derivative with different chemical properties .
Uniqueness: 6-Amino-3-ethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6-position and ethyl group at the 3-position make it a valuable intermediate for synthesizing a variety of bioactive compounds .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-amino-3-ethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-2-7-8-4-3-6(11)5-9(8)12-10(7)13/h3-5,7H,2,11H2,1H3,(H,12,13) |
InChI Key |
AJQUMBIMRUWKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)N)NC1=O |
Origin of Product |
United States |
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